molecular formula C8H9F3N2O B8496654 3-Amino-1,1,1-trifluoro-2-(pyridin-3-yl)propan-2-ol

3-Amino-1,1,1-trifluoro-2-(pyridin-3-yl)propan-2-ol

Cat. No.: B8496654
M. Wt: 206.16 g/mol
InChI Key: LLZNZAISONIADL-UHFFFAOYSA-N
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Description

3-Amino-1,1,1-trifluoro-2-(pyridin-3-yl)propan-2-ol is a useful research compound. Its molecular formula is C8H9F3N2O and its molecular weight is 206.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

3-amino-1,1,1-trifluoro-2-pyridin-3-ylpropan-2-ol

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)7(14,5-12)6-2-1-3-13-4-6/h1-4,14H,5,12H2

InChI Key

LLZNZAISONIADL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(CN)(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Isopropylmagnesium chloride-lithium chloride complex-tetrahydrofuran solution (1.3 M, 20.7 mL, 27.0 mmol) was added dropwise to 5-bromo-2-chloropyridine (5.20 g, 27.0 mmol) in tetrahydrofuran (40 mL) under cooling with ice, and the reaction mixture was stirred for 30 minutes and then mixed with ethyl 2,2,2-trifluoroacetate (11.5 g, 81.0 mmol) under cooling with ice and stirred at room temperature for 10 minutes. After addition of 1M hydrochloric acid, the reaction mixture was extracted with ethyl acetate, and the organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to give a yellow oil. The yellow oil was dissolved in nitromethane (30 mL) and stirred with potassium carbonate (3.73 g, 27.0 mmol) at room temperature for 30 minutes. The reaction mixture was added to 1M hydrochloric acid and extracted with ethyl acetate, and the organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=3/1 (v/v)) to give a yellow oil. The yellow oil was dissolved in tetrahydrofuran (20 mL), mixed with 10% palladium-carbon (600 mg) and triethylamine (2.60 mL, 18.7 mmol) and then stirred at room temperature for one day under a hydrogen atmosphere. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate→ethyl acetate/methanol/triethylamine=9/1/1 (v/v/v)) to give the title compound as a colorless solid (913 mg, yield 31% (4 steps)).
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
600 mg
Type
catalyst
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
20.7 mL
Type
solvent
Reaction Step Two
Quantity
11.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.73 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Seven
Quantity
20 mL
Type
solvent
Reaction Step Eight
Yield
31%

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